5-Bromo-2-fluoro-4-methylphenol
Overview
Description
5-Bromo-2-fluoro-4-methylphenol is a compound used in the field of scientific research for its unique physical and chemical properties . It is an aryl fluorinated building block and can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .
Synthesis Analysis
The synthesis of 5-Bromo-2-fluoro-4-methylphenol involves several steps. For instance, one method involves taking o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, and then performing bromination by use of bromine under the catalysis of iron powder, and finally performing deacetylation .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-fluoro-4-methylphenol is C7H6BrFO. It has an average mass of 232.843 Da and a monoisotopic mass of 231.970642 Da .Chemical Reactions Analysis
5-Bromo-2-fluoro-4-methylphenol may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT 3 and 5-HT 4 antagonists. It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-4-methylphenol has a molecular weight of 205.02 g/mol. It is a solid at room temperature .Scientific Research Applications
Antibacterial and Antioxidant Properties
Bromophenols isolated from marine algae have demonstrated significant antibacterial and antioxidant activities. For example, compounds from Rhodomela confervoides showed moderate to high activity against several bacteria strains, indicating potential for antibacterial applications (Xu et al., 2003). Another study highlighted the antioxidant efficacy of bromophenols from the red algae, Vertebrata lanosa, showcasing their potential in cellular antioxidant applications (Olsen et al., 2013).
Environmental Toxicology
Research on 2,4,6-tribromophenol, a related compound, has provided insights into the environmental presence and toxicology of brominated phenols. This compound, used in various industrial applications, has been found ubiquitously in the environment and poses potential risks due to its toxicokinetics and toxicodynamics (Koch & Sures, 2018).
Synthetic Chemistry Applications
The synthesis and reactivity of bromophenols and their derivatives, including those with similar substituent patterns to 5-Bromo-2-fluoro-4-methylphenol, are of interest for creating complex molecules. For example, a study on the regioselective monobromination of activated aromatics and heteroaromatics with N-bromosuccinimide highlights methodologies that could be applicable to synthesizing substituted phenols for various chemical studies and applications (Ganguly et al., 2005).
Mechanism of Action
Safety and Hazards
The safety data sheet for 5-Bromo-2-fluoro-4-methylphenol indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to ensure adequate ventilation .
Future Directions
As a compound used in scientific research, 5-Bromo-2-fluoro-4-methylphenol has potential applications in the development of new materials and drugs. Its use in the synthesis of Canagliflozin, a drug used for the treatment of type 2 diabetes mellitus, suggests potential future directions in medical and pharmaceutical research .
properties
IUPAC Name |
5-bromo-2-fluoro-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REASDODZSVTATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-4-methylphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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